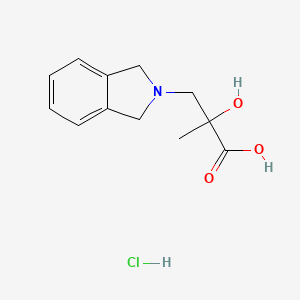![molecular formula C12H18Cl2N2O B1433364 3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820717-49-4](/img/structure/B1433364.png)
3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Vue d'ensemble
Description
3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride, also known as P3O, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. P3O belongs to the class of compounds called tropanes, which are known for their ability to interact with the dopamine and norepinephrine transporters in the brain.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Researchers have developed methods for synthesizing semi-rigid analogs of anabasine, including 3-(3-pyridyl)-2-azabicyclo[2.2.2]octane, using Lewis acid-promoted imino Diels-Alder reactions (Szczepanski & Anouna, 1996).
- Studies have been conducted on the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, indicating their potential utility in the synthesis of natural and non-natural tropane alkaloids (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).
- A structural and conformational study of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid has been conducted, providing insights into the molecular conformation of related compounds (Diez et al., 1991).
Reactivity and Compound Synthesis
- Research on the reactivity of 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles indicates potential applications in organic synthesis and chemical transformations (Ershov, Sheverdov, Nasakin, & Tafeenko, 2001).
- Efficient synthesis methodologies for azabicyclic compounds like 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) have been developed, suggesting applications in the synthesis of analogs for receptor affinity studies (Singh et al., 2007).
- The synthesis of a conformationally rigid analogue of 2-amino-adipic acid containing an 8-azabicyclo[3.2.1]octane skeleton shows the utility of these compounds in developing bioactive molecules (Kubyshkin et al., 2009).
Chemical Binding and Complex Formation
- The study of nickel(II) complexes with 3-azabicyclo[3.2.2]nonane-thiocarboxylic acid derivatives demonstrates the potential of azabicyclo[3.2.1]octane compounds in metal coordination chemistry (West et al., 1986).
Synthesis of Enantiomerically Pure Compounds
- Research on the enantiomerically pure synthesis of bicyclic pyrrolidine derivatives, including 2-azabicyclo[3.3.0]octane, highlights applications in asymmetric synthesis and the production of chiral molecules (Martens & Lübben, 1991).
Propriétés
IUPAC Name |
3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c1-2-11(8-13-5-1)15-12-6-9-3-4-10(7-12)14-9;;/h1-2,5,8-10,12,14H,3-4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCBFIQWIKCRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)


![8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1433302.png)